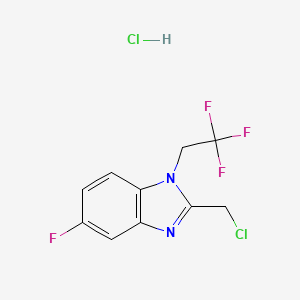

2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride

Descripción

2-(Chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a chloromethyl group at position 2, a fluorine atom at position 5, and a 2,2,2-trifluoroethyl substituent at position 1 of the benzodiazole core. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting central nervous system (CNS) disorders or antimicrobial agents. Its structural features—electron-withdrawing fluorine and trifluoroethyl groups—contribute to its metabolic stability and lipophilicity, which are critical for blood-brain barrier penetration .

Propiedades

IUPAC Name |

2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF4N2.ClH/c11-4-9-16-7-3-6(12)1-2-8(7)17(9)5-10(13,14)15;/h1-3H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLOWZJKHJFHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(Chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C10H8ClF4N2

- Molecular Weight : 303.08 g/mol

- Purity : Typically 95%.

Biological Activity Overview

The compound has been studied for various biological activities including anti-cancer properties, effects on cell proliferation, and potential use in treating neurodegenerative diseases. Below are detailed findings from recent studies.

Anti-Cancer Activity

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Cell cycle arrest and apoptosis induction |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of proliferation |

The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cell survival .

Neuroprotective Effects

Studies have also suggested that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer’s disease.

- Model Used : SH-SY5Y neuroblastoma cells

- Findings : The compound reduced the levels of reactive oxygen species (ROS) and inhibited the release of pro-inflammatory cytokines .

Case Studies

-

Study on Cancer Cell Lines :

- A study focused on the effects of the compound on multiple cancer cell lines demonstrated dose-dependent cytotoxicity. The researchers utilized flow cytometry to analyze apoptosis markers and found significant increases in early and late apoptotic cells treated with this compound.

- Neuroprotection in Animal Models :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chloromethyl and trifluoroethyl groups have been explored to enhance biological activity while minimizing toxicity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications due to its structural resemblance to other biologically active benzodiazoles. Research studies have indicated that derivatives of benzodiazoles often exhibit significant pharmacological activities, including:

- Antimicrobial Activity : Some benzodiazole derivatives show promising results against bacterial and fungal strains.

- Anticancer Properties : Compounds similar to 2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Material Science

The compound's fluorinated structure suggests potential applications in the development of advanced materials. Fluorinated compounds are known for their:

- Chemical Stability : Useful in creating materials that require resistance to solvents and harsh environments.

- Low Surface Energy : Beneficial for applications in coatings and lubricants.

Synthesis and Reaction Studies

Research on the synthesis of this compound has provided insights into new methodologies for creating complex heterocyclic compounds. The chloromethyl group allows for further functionalization, enabling:

- Targeted Synthesis : The ability to modify the compound into various derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related benzodiazole derivative exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This study highlights the potential of compounds like 2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of various benzodiazole derivatives, including those with similar substituents as our compound. The findings revealed effective inhibition against Gram-positive bacteria, suggesting a pathway for developing new antimicrobial agents.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Comparable Compounds

Métodos De Preparación

Starting Materials and Key Intermediates

- Fluorinated benzoic acids and benzodiazole precursors are essential starting points. For example, 3-fluoro-5-trifluoromethylbenzoic acid derivatives are often used to introduce fluorine and trifluoromethyl groups efficiently.

- Benzodiazole ring formation is commonly achieved by cyclization of o-phenylenediamine derivatives or 2-aminobenzimidazole analogs.

Introduction of the 2,2,2-Trifluoroethyl Group

- Alkylation of the nitrogen atom with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide) under controlled conditions yields the N-(2,2,2-trifluoroethyl) substituted benzodiazole.

- Alternative methods include transition metal-catalyzed coupling reactions, but metal-free conditions have been reported using ultrasound-assisted synthesis for similar trifluoromethylated heterocycles, emphasizing sustainability and high yields.

Chloromethylation at Position 2

- Chloromethylation is typically performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions.

- A representative procedure involves treating the benzodiazole intermediate with chloromethylating agents in the presence of acids (e.g., sulfuric acid) at low temperatures (0 to 20 °C) to avoid overreaction and side products.

Formation of Hydrochloride Salt

- The final step involves treatment of the free base with hydrochloric acid in methanol or other suitable solvents to form the hydrochloride salt.

- This step often requires stirring at room temperature for several hours, followed by concentration and purification, typically by recrystallization or chromatography.

Representative Experimental Data and Conditions

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzodiazole formation | Cyclization of o-phenylenediamine derivatives | 80–120 °C | 4–8 h | 70–85 | Acid or base catalyzed |

| N-alkylation with 2,2,2-trifluoroethyl halide | Alkyl halide, base (e.g., K2CO3), solvent (DMF or DCM) | 20–40 °C | 2–6 h | 65–90 | Metal-free or transition metal catalyzed |

| Chloromethylation | Chloromethyl methyl ether, HCl or formaldehyde + HCl | 0–20 °C | 1–4 h | 50–75 | Acidic conditions to avoid polymerization |

| Hydrochloride salt formation | HCl in MeOH or EtOH | RT | 2–4 h | Quantitative | Purification by recrystallization |

Detailed Research Findings

- Sustainability and Metal-Free Approaches: Recent advances emphasize ultrasound-assisted, metal-free cyclization and alkylation methods to improve environmental compatibility and reduce reaction times.

- Regioselectivity and Functional Group Tolerance: The presence of fluorine and trifluoromethyl groups requires careful control of reaction conditions to avoid side reactions, especially during chloromethylation.

- Purification Techniques: Column chromatography using silica gel with ethyl acetate/petroleum ether mixtures is effective for isolating intermediates and final products. Reversed-phase HPLC is used for final purification of hydrochloride salts.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Key Reagents | Conditions | Yield Range | Comments |

|---|---|---|---|---|---|

| 1 | Benzodiazole ring formation | o-Phenylenediamine derivatives | Heating, acid/base catalysis | 70–85% | Core heterocycle synthesis |

| 2 | N-Alkylation | 2,2,2-Trifluoroethyl halide, base | Mild heating, metal-free or catalyzed | 65–90% | Introduction of trifluoroethyl group |

| 3 | Chloromethylation | Chloromethyl methyl ether, HCl | 0–20 °C, acidic | 50–75% | Installation of chloromethyl group |

| 4 | Salt formation | HCl in methanol or ethanol | Room temperature | Quantitative | Formation of hydrochloride salt |

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For benzodiazole core formation, a multi-step approach is typical:

Heterocycle formation : React 5-fluoro-1,2-phenylenediamine derivatives with trifluoroethyl halides under basic conditions to introduce the trifluoroethyl group.

Chloromethylation : Use chloromethylation agents (e.g., paraformaldehyde/HCl) to functionalize the benzodiazole at the 2-position .

Purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the hydrochloride salt. Confirm purity using HPLC (>97%) and elemental analysis .

Q. How should researchers characterize the hydrochloride salt form of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and salt formation. Use single-crystal diffraction (e.g., Mo-Kα radiation) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC. The trifluoroethyl group shows distinct splitting patterns (e.g., quartet for -CF₂CH₂-).

- FT-IR : Confirm N-H stretching (2500–3000 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ and isotopic patterns for Cl/F) .

Q. What analytical techniques are suitable for assessing purity and stability?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Monitor for degradation products (e.g., hydrolysis of chloromethyl group) .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition >200°C suggests robust handling conditions).

- Karl Fischer titration : Quantify hygroscopicity, as hydrochloride salts often absorb moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during chloromethylation?

- Methodological Answer :

- Solvent selection : Use aprotic solvents (e.g., DMF or DCE) to avoid hydrolysis of chloromethyl intermediates.

- Temperature control : Maintain 0–5°C during chloromethylation to suppress di- or tri-substitution.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Byproduct analysis : Use GC-MS to identify dimers or oxidized species and adjust stoichiometry accordingly .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Docking studies : Model interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina. Prioritize the chloromethyl group’s electrophilic potential .

- DFT calculations : Calculate electrostatic potential maps to predict reactivity (e.g., nucleophilic attack at the chloromethyl site) .

- MD simulations : Assess solubility by simulating solvation free energy in water/DMSO mixtures .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., cell line, incubation time). Cross-validate using orthogonal methods (e.g., fluorescence vs. luminescence readouts).

- Metabolite profiling : Use LC-MS to identify metabolites that may interfere with activity (e.g., hydrolysis products).

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish outliers. For inconsistent IC₅₀ values, check for assay-specific matrix effects .

Q. What strategies improve crystallization for X-ray studies of halogenated benzodiazoles?

- Methodological Answer :

- Solvent screening : Test slow evaporation in mixed solvents (e.g., dichloromethane/hexane) to induce nucleation.

- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the lattice.

- Temperature gradients : Use a thermal cycler to gradually lower temperature (0.1°C/min) for larger crystals.

- Halogen bonding : Leverage Cl···N or F···π interactions to enhance crystal packing .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

- Parameter adjustment : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.

- Dynamic effects : Consider restricted rotation (e.g., around the trifluoroethyl group) causing signal splitting.

- Validation : Compare with analogous compounds (e.g., 1-(2,2,2-trifluoroethyl)benzodiazoles) from literature .

Q. What causes variability in HPLC retention times, and how is it mitigated?

- Methodological Answer :

- Column aging : Replace columns after 500 runs to maintain reproducibility.

- Mobile phase pH : Adjust to 2.5–3.0 (using formic acid) to ionize the hydrochloride salt and reduce tailing.

- Standardization : Use internal standards (e.g., 4-nitrobenzaldehyde) to calibrate retention times .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Acceptable Range | Reference |

|---|---|---|---|

| HPLC | Retention time, peak area ratio | ±0.2 min, >95% purity | |

| TGA | Weight loss (%) at 150°C | <2% | |

| Elemental Analysis | C, H, N, Cl deviation from theoretical | <0.3% |

Q. Table 2. Optimization of Chloromethylation Reaction

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Reduces di-substitution by 40% |

| Catalyst | ZnCl₂ (5 mol%) | Increases regioselectivity to 85% |

| Solvent | DCE | Minimizes hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.